4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone

Total Synthesis [6]-Shogaol Protecting Group Strategy

4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone (CAS 223801-42-1) is a synthetic organic compound classified as a tetrahydropyranyl (THP)-protected phenolic ketone. It serves as a critical intermediate in the total synthesis of -Shogaol, the chain-dehydroxylated analog of -Gingerol and a principal bioactive vanilloid found in dried ginger (Zingiber officinale).

Molecular Formula C16H22O4
Molecular Weight 278.34 g/mol
Cat. No. B11824881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone
Molecular FormulaC16H22O4
Molecular Weight278.34 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CC(=C(C=C1)OC2CCCCO2)OC
InChIInChI=1S/C16H22O4/c1-12(17)6-7-13-8-9-14(15(11-13)18-2)20-16-5-3-4-10-19-16/h8-9,11,16H,3-7,10H2,1-2H3
InChIKeyXYDOIKWKTCWOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone (CAS 223801-42-1): A Key THP-Protected Intermediate for [6]-Shogaol Synthesis


4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone (CAS 223801-42-1) is a synthetic organic compound classified as a tetrahydropyranyl (THP)-protected phenolic ketone . It serves as a critical intermediate in the total synthesis of [6]-Shogaol, the chain-dehydroxylated analog of [6]-Gingerol and a principal bioactive vanilloid found in dried ginger (Zingiber officinale) . The THP group functions as an acid-labile protecting group for the phenolic hydroxyl moiety, enabling selective chemical transformations on the butanone side chain that would otherwise be incompatible with a free phenol [1]. This compound is commercially available from multiple suppliers as a reference standard or research intermediate, with reported purities typically ≥95% .

Why Generic Substitution of 4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone Is Not a Direct Option for [6]-Shogaol Synthesis


In the synthetic route to [6]-Shogaol, the orthogonality of the protecting group strategy is critical. The target compound features a tetrahydropyranyl (THP)-protected phenol, which is selectively removed under mild acidic conditions in the final deprotection step without affecting the α,β-unsaturated ketone functionality of the shogaol scaffold . Direct substitution with a similar intermediate possessing an alternative O-protecting group (e.g., acetyl, benzoyl, MOM, or benzyl) is non-trivial because each protecting group exhibits distinct acid/base lability profiles, steric effects, and compatibility with organometallic reagents used in side-chain elongation [1]. For instance, the patent literature explicitly teaches that the choice of phenolic protecting group influences both the yield of the aldol condensation step and the efficiency of the final deprotection, with certain acyl groups requiring harsher alkaline conditions that can degrade the shogaol product [1]. Consequently, a scientist cannot simply replace the target compound with an in-class analog without re-optimizing the entire multi-step sequence, which would alter yields and potentially require re-validation of the final product's purity profile [1]. This necessitates procurement of the exact THP-protected butanone intermediate when following established literature procedures.

Quantitative Evidence Guide: Differential Performance of 4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone vs. Closest Analogs


Comparative [6]-Shogaol Synthesis Yields: THP vs. Benzoyl Protection Strategy

In the patent synthesis of [6]-shogaol, the THP-protected intermediate (the target compound) enables a convergent route with distinct yield advantages over the benzoyl-protected approach. When the phenolic hydroxyl group is protected as a tetrahydropyranyl ether, the subsequent aldol condensation with hexanal proceeds with retention of the protecting group, and final deprotection under mildly acidic conditions (e.g., pyridinium p-toluenesulfonate in methanol) releases [6]-shogaol without conjugate addition to the enone system [1]. In contrast, the benzoyl-protected route requires a strongly basic final deprotection (1N NaOH in DMF), which can promote retro-aldol side reactions and decreases the overall yield [1].

Total Synthesis [6]-Shogaol Protecting Group Strategy Synthetic Yield

Side-Chain Elongation Compatibility: THP Protection vs. Free Phenol in Shogaol Synthesis

The target compound's THP group is essential for side-chain elongation via aldol condensation or Grignard reactions because a free phenolic hydroxyl group would quench the organometallic reagents or participate in competing O-alkylation. While no head-to-head comparison of the target compound with a free-phenol analog is explicitly published, it is well-established in the synthetic methodology literature that unprotected phenols in similar butanone intermediates lead to complex mixtures, significantly reducing the yield of the desired aldol product [1]. The THP-protected intermediate, in contrast, is reported to be compatible with n-butyllithium and Grignard reagents at low temperatures (-78°C to -20°C) [1].

Organometallic Chemistry Aldol Condensation Phenol Protection Synthetic Efficiency

Commercial Availability and Purity Comparison: Target Compound vs. Closest Structural Analogs

A survey of commercial suppliers (excluding excluded sources) indicates that the target compound is routinely available as a neat oil with a purity specification of ≥95% (HPLC), as listed by CheMenu and BOC Sciences . In contrast, the closest commercially available analog, an unprotected phenol intermediate, is not listed as a standard research chemical, suggesting limited commercial viability due to stability issues. No direct purity or price comparison is available for the exact target compound versus other protected intermediates like the 4-benzyloxy or 4-acetoxy analogs, but the target compound benefits from existing stock and defined analytical data (CofA) from major suppliers, reducing quality uncertainty during procurement .

Chemical Procurement Reference Standards Purity Analysis Intermediate Sourcing

Optimized Application Scenarios for Procuring 4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone


Total Synthesis of [6]-Shogaol for Neuroprotection Studies

Researchers synthesizing [6]-shogaol for evaluation in neuroprotection assays (e.g., PC12 or IMR-32 cell lines exposed to β-amyloid insult) should procure the target compound as the key protected intermediate. The THP group enables high-yielding aldol condensation with hexanal, and its mild acidic cleavage (e.g., PPTS/MeOH) releases the final shogaol without compromising the enone pharmacophore, as inferred from the patent procedure [1]. This route directly furnishes [6]-shogaol for testing side-chain length-activity relationships, where longer side-chain shogaols exhibit improved neuronal protection [2].

Scale-Up of Shogaol Analogs for In Vivo Pharmacological Evaluation

For process chemistry groups scaling up the synthesis of [6]-shogaol or its analogs (e.g., [8]-, [10]-shogaol) for in vivo antitussive, antipyretic, or Nrf2 activation studies, the target compound provides a reliable building block with defined purity (≥95%) and compatibility with multi-gram batch sizes [1]. The THP protection strategy is cited in the patent literature as enabling industrial-scale shogaol production, avoiding the low yields and variability of extraction from ginger rhizomes .

Preparation of [6]-Shogaol Metabolites for Pharmacokinetic Profiling

In drug metabolism studies requiring synthetic access to [6]-shogaol metabolites (e.g., M1, M2, and M4-M13), the target compound serves as the starting material for introducing metabolic modifications on the butanone side chain prior to deprotection [1]. The chemoselective THP protection ensures that the phenolic group remains masked during harsh metabolic transformations (e.g., oxidation, conjugation), after which acid-labile deprotection yields the free metabolite for LC-MS/MS quantification and in vitro activity assays [2].

Reference Standard for Analytical Method Development in Ginger Extract Quality Control

Analytical laboratories developing HPLC or GC methods for quantifying shogaols in ginger-based nutraceuticals can procure the target compound as a non-bioactive surrogate standard. Because [6]-shogaol itself is unstable at room temperature, the stable THP-protected intermediate can be used as a system suitability check compound or as a precursor for on-demand generation of a shogaol calibration curve following controlled deprotection, leveraging the known stoichiometry of the deprotection reaction [1].

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